2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide
Description
2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that includes an imidazole ring, a cyclopentylcarbamoyl group, and a fluorophenyl group, making it a subject of interest for researchers.
Properties
IUPAC Name |
N-cyclopentyl-2-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O3S/c21-15-7-5-14(6-8-15)9-22-19(28)13-29-20-23-10-17(12-26)25(20)11-18(27)24-16-3-1-2-4-16/h5-8,10,16,26H,1-4,9,11-13H2,(H,22,28)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPRYTCFOSWQEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=CN=C2SCC(=O)NCC3=CC=C(C=C3)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Cyclopentylcarbamoyl Group: This step involves the reaction of the imidazole derivative with cyclopentyl isocyanate in the presence of a base such as triethylamine.
Attachment of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Formation of the Thioether Linkage: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.
Introduction of the Fluorophenyl Group: The final step involves the reaction of the intermediate compound with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Aldehyde and carboxylic acid derivatives.
Reduction: Alcohol and amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its imidazole ring and fluorophenyl group are known to interact with enzyme active sites, making it a potential lead compound for drug discovery.
Medicine
In medicine, this compound could be explored for its pharmacological properties. The presence of the imidazole ring suggests potential antifungal or antimicrobial activity, while the fluorophenyl group may enhance its binding affinity to biological targets.
Industry
In industrial applications, this compound could be used as a precursor for the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique structure allows for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-({1-[(cyclohexylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide
- 2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[(4-bromophenyl)methyl]acetamide
- 2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide
Uniqueness
The uniqueness of 2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide lies in its specific combination of functional groups. The cyclopentylcarbamoyl group provides steric bulk and hydrophobicity, while the fluorophenyl group enhances binding affinity and metabolic stability. The imidazole ring offers potential interactions with biological targets, making this compound a promising candidate for further research and development.
Biological Activity
The compound 2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide is a complex organic molecule with significant potential in medicinal chemistry, particularly in anticancer research. This article will explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C20H26N4O3S
- Molecular Weight : Approximately 402.5 g/mol
The structure includes a hydroxymethyl group , an imidazole ring , and a sulfanyl linkage , which contribute to its unique biological properties. These structural features are pivotal for its interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly as an anticancer agent . Its efficacy has been evaluated against various cancer cell lines, including:
- A549 human lung adenocarcinoma cells
- Other unspecified cancer cell lines demonstrating varied responses
The mechanism of action appears to involve modulation of specific enzymes and receptors, influencing cellular pathways related to cancer progression.
The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways that lead to apoptosis (programmed cell death).
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
In Vitro Studies :
- A study demonstrated that the compound significantly reduced viability in A549 cells, suggesting potential as a therapeutic agent against lung cancer.
- IC50 values (the concentration required to inhibit cell growth by 50%) were determined, indicating effective concentrations for therapeutic use.
-
Mechanistic Studies :
- Research utilizing Western blotting and flow cytometry has shown that treatment with this compound leads to increased levels of pro-apoptotic factors while decreasing anti-apoptotic proteins in treated cells.
-
Comparative Studies :
- Similar compounds were analyzed for their anticancer properties, highlighting the unique efficacy of this specific structure. For instance:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)-N-(2-phenylethyl)acetamide | C14H16N4O3 | Contains a nitro group; used in cancer research |
| 2-{1-[4-Fluorophenyl]methyl}-5-(hydroxymethyl)-1H-imidazol-2-amide | C19H24N4O3 | Similar imidazole structure; potential anticancer properties |
Synthesis and Optimization
The synthesis of this compound involves multiple steps, focusing on optimizing yield and purity for industrial applications. Techniques employed include:
- Refluxing with appropriate solvents
- Chromatographic purification
Optimizing these synthetic routes is crucial for scaling up production while maintaining cost-effectiveness.
Future Directions
Given its promising biological activity, further research is warranted to explore:
- In Vivo Efficacy : Testing the compound in animal models to assess its therapeutic potential in a living organism.
- Mechanistic Insights : Detailed studies on how the compound interacts at the molecular level with various targets.
- Combination Therapies : Investigating the effects of this compound in conjunction with existing cancer therapies to enhance efficacy.
Q & A
Q. How can the sulfanyl group be selectively modified without disrupting the imidazole core?
- Methodology:
- Protection/deprotection: Use tert-butyl disulfide to shield sulfanyl during cyclopentylcarbamoyl introduction, then cleave with TFA .
- Oxidation control: Treat with H₂O₂ (0.1 M, 0°C) to convert sulfanyl to sulfoxide while monitoring via TLC .
- Cross-coupling: Perform Sonogashira coupling with terminal alkynes using Pd(PPh₃)₄/CuI catalysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
